ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Description

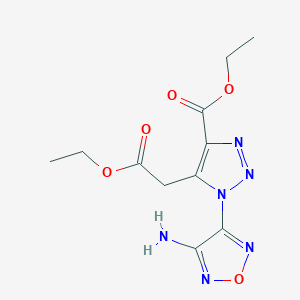

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core fused with a 1,2,5-oxadiazol-3-yl (furazan) moiety. The molecule includes an ethoxycarbonyl group at position 4 of the triazole ring and a 2-ethoxy-2-oxoethyl substituent at position 5.

Properties

IUPAC Name |

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-ethoxy-2-oxoethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O5/c1-3-20-7(18)5-6-8(11(19)21-4-2)13-16-17(6)10-9(12)14-22-15-10/h3-5H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRJJIWYOZUVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=NN1C2=NON=C2N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical formula:

With a molecular weight of approximately 401.38 g/mol. Its structural components include a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Cyclooxygenase (COX) : The compound's structure suggests potential COX inhibitory activity, similar to other oxadiazole derivatives that have shown selective inhibition of COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .

- Antioxidant Activity : Compounds containing oxadiazole rings have been reported to exhibit antioxidant properties. The presence of the oxadiazole moiety may enhance radical scavenging ability and reduce oxidative stress .

Biological Activity Studies

Several studies have investigated the biological properties of similar compounds, providing insights into the potential activity of this compound:

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant capabilities. For instance, compounds with similar structures have demonstrated high DPPH radical scavenging activity . The introduction of the oxadiazole moiety has been linked to enhanced antioxidant properties compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

The anti-inflammatory potential is primarily linked to the inhibition of COX enzymes. In vitro studies on related compounds have shown that they can effectively inhibit COX enzymes and reduce inflammatory markers in cell models .

Case Studies

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study focused on synthesizing various oxadiazole derivatives found that compounds with extended alkyl chains exhibited improved COX-2 selectivity and reduced cytotoxicity in vitro. The structure–activity relationship indicated that modifications at specific positions could significantly enhance biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole-containing compounds to COX enzymes. These studies suggest that the spatial arrangement of functional groups plays a critical role in binding efficiency and selectivity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₇O₅ |

| Molecular Weight | 401.38 g/mol |

| Antioxidant Activity | High (DPPH Scavenging Assay) |

| COX Inhibition | Selective for COX-2 |

| Cytotoxicity | Low in vitro |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives, including ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate. Research indicates that compounds containing oxadiazole rings exhibit potent antibacterial and antifungal activities. For instance, a study demonstrated that similar oxadiazole derivatives showed comparable efficacy to established antibiotics against various bacterial strains .

Antioxidant Properties

This compound also exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress linked to numerous diseases. The presence of the oxadiazole moiety has been associated with enhanced radical scavenging activity . In vitro assays have shown that derivatives with this structure can effectively neutralize free radicals.

Anticancer Potential

Research has indicated that triazole-containing compounds can inhibit tumor growth. The unique structural features of this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells. Several studies have reported on the synthesis of similar compounds with promising results in cancer cell lines .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Oxadiazoles have been studied for their ability to inhibit plant pathogens and pests. Their application could lead to the development of new agrochemicals that are less harmful to the environment while effectively controlling agricultural pests .

Fungicidal Properties

In agricultural settings, compounds like this compound have shown fungicidal activity against various fungal pathogens affecting crops. This property is vital for developing sustainable agricultural practices .

Material Science

Polymer Chemistry

The unique chemical structure allows this compound to be incorporated into polymer matrices for creating materials with specific properties such as improved thermal stability and mechanical strength. Research into polymer composites containing oxadiazole derivatives indicates enhanced performance characteristics compared to traditional materials .

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to conventional antibiotics.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant potential of this compound. The findings revealed that the compound effectively scavenged free radicals, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s 2-ethoxy-2-oxoethyl group introduces higher hydrophilicity compared to alkyl (methyl, ethyl) or aromatic (p-nitrophenyl) substituents. This may influence solubility and binding interactions in biological systems .

Synthetic Efficiency : High yields (e.g., 96% for the methyl analog) suggest robust cyclization methods for triazole-furazan hybrids, though the target compound’s synthesis specifics remain undocumented .

Biological Activity : While the target compound lacks reported activity, analogs with bulkier substituents (e.g., thiophen-2-yl, trifluoromethyl) show antiproliferative or antiviral effects .

Crystallographic and Computational Analysis

- Structural Refinement: SHELX programs () are widely used for small-molecule crystallography. In contrast, analogs like the methyl derivative () may have published structures refined via SHELXL .

- Molecular Docking : highlights triazole-carbohydrazide derivatives as COVID-19 drug candidates. The target compound’s ethoxy-oxoethyl group could hypothetically enhance hydrogen bonding in binding pockets, but this remains untested .

Pharmacological and Industrial Relevance

- Anticancer Potential: notes that substituents at position 5 critically modulate activity. For instance, trifluoromethyl or pyridinyl groups inhibit lung cancer cell growth (NCI-H522, GP = 68–75%), whereas the target compound’s ethoxy-oxoethyl group may lack comparable steric or electronic properties for efficacy .

Q & A

Q. Optimization strategies :

- Solvent selection : Absolute ethanol is preferred for its polarity and ability to dissolve nitro/amino intermediates.

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation in cyclization steps .

- Reaction time : Prolonged reflux (4–6 hours) ensures complete conversion, as evidenced by TLC monitoring.

Q. Table 1. Representative Yields and Conditions

| Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|---|

| Benzylidene | 4 | 69.40 | 133–134 | |

| 3-Bromo-benzylidene | 4 | 61.33 | 126–127 |

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing 4-amino-1,2,5-oxadiazole group enhances electrophilicity at the triazole C-4 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Key factors:

- Resonance effects : The oxadiazole ring stabilizes negative charge, directing nucleophiles to the triazole’s carboxylate moiety .

- Steric hindrance : Bulky substituents (e.g., 2-ethoxy-2-oxoethyl) reduce reactivity at adjacent positions, as shown in comparative kinetic studies of analogous triazoles .

Methodological note : DFT calculations (B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potential surfaces .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups, N–H bends at ~3300 cm⁻¹ for the amino group) .

- ¹H-NMR : Key signals include:

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.12) .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. antitumor) be rationalized for structurally similar derivatives?

Answer:

Contradictions arise from assay-specific variables:

- Microbial vs. cancer cell lines : Derivatives with lipophilic substituents (e.g., 4-chlorophenyl) show enhanced antimicrobial activity due to membrane penetration, while polar groups (e.g., hydroxyethyl) favor antitumor activity via intracellular target binding .

- Dose-response variability : IC₅₀ values may differ by >10-fold across cell lines due to efflux pump expression (e.g., P-glycoprotein) .

Q. Resolution strategy :

- Conduct parallel assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests; NCI-60 panel for cancer screening).

- Use SAR (structure-activity relationship) models to isolate critical substituents .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Hydrolysis risk : The ester group is prone to hydrolysis in humid environments. Store at –20°C under inert gas (N₂/Ar) .

- Light sensitivity : The oxadiazole ring may degrade under UV light. Use amber glass vials for long-term storage .

Advanced: What computational methods are employed to predict binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screens potential targets (e.g., EGFR kinase) by fitting the compound into active sites. The oxadiazole moiety often forms hydrogen bonds with catalytic lysine residues .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Basic: How are purity and reaction progress monitored during synthesis?

Answer:

- TLC : Use silica plates with UV254 indicator; eluent = ethyl acetate/hexane (3:7). Spots are visualized under UV light or via iodine staining .

- HPLC : Reverse-phase C18 column (ACN/water gradient) quantifies purity (>95% for biological assays) .

Advanced: What strategies mitigate low yields in triazole-oxylinker conjugation steps?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 4 hours reflux) while improving yields by 15–20% .

- Catalyst optimization : Cu(I)-NHC complexes enhance regioselectivity in click chemistry-derived triazoles .

Basic: What solvents are compatible with this compound for recrystallization?

Answer:

- Ethanol/water mixtures (1:2 v/v) yield high-purity crystals due to controlled polarity .

- Avoid DMSO or DMF for recrystallization—they may co-crystallize with the compound .

Advanced: How does isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.